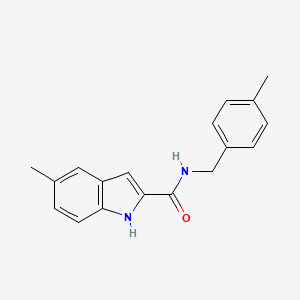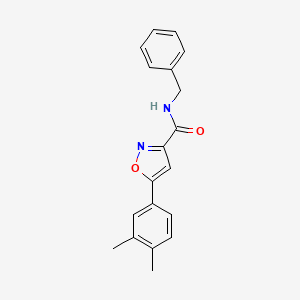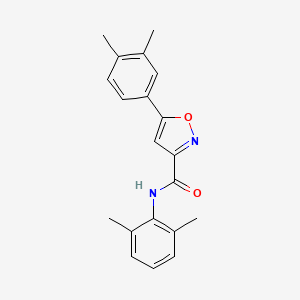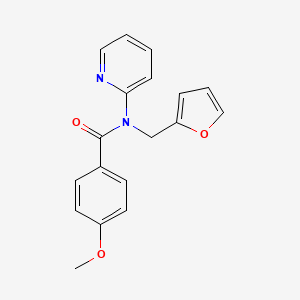
5-methyl-N-(4-methylbenzyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-[(4-methylphenyl)methyl]-1H-indole-2-carboxamide is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been widely studied due to their presence in many natural products and their significant pharmacological properties .
Preparation Methods
The synthesis of 5-methyl-N-[(4-methylphenyl)methyl]-1H-indole-2-carboxamide typically involves the coupling of 5-substituted indole-2-carboxylic acids with various amines. One common method uses EDC HCl/HOBt in DMF/CH2Cl2 as a solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
5-methyl-N-[(4-methylphenyl)methyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Scientific Research Applications
This compound has been studied for its potential antimicrobial activity. It has shown good antibacterial activity against pathogens like Klebsiella pneumoniae and Escherichia coli .
Mechanism of Action
The mechanism of action of 5-methyl-N-[(4-methylphenyl)methyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. Indole derivatives often bind to multiple receptors, influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A well-known psychedelic compound.
Properties
Molecular Formula |
C18H18N2O |
|---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
5-methyl-N-[(4-methylphenyl)methyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C18H18N2O/c1-12-3-6-14(7-4-12)11-19-18(21)17-10-15-9-13(2)5-8-16(15)20-17/h3-10,20H,11H2,1-2H3,(H,19,21) |
InChI Key |
INFWWQSKWDHGLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(N2)C=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,3-dimethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide](/img/structure/B11361885.png)

![4-tert-butyl-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11361890.png)

![2-butoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11361898.png)
![5-(4-chlorophenyl)-N-[2-(phenylcarbonyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11361900.png)
![3,4-dimethoxy-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11361906.png)

![5-chloro-3,6-dimethyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B11361920.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-ethoxybenzamide](/img/structure/B11361923.png)
![2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11361927.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11361930.png)
![2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(4-methyl-1-piperidinyl)ethanone](/img/structure/B11361931.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11361932.png)
